molecular formula C22H22Br4N10O2 B1253205 N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4,5-dibromo-1H-pyrrole-2-carboxamide

N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4,5-dibromo-1H-pyrrole-2-carboxamide

Cat. No. B1253205
M. Wt: 778.1 g/mol
InChI Key: HCZXBTALDGQIPO-HKNDDZKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4,5-dibromo-1H-pyrrole-2-carboxamide is a natural product found in Agelas conifera with data available.

Scientific Research Applications

Anticancer Activity

N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4,5-dibromo-1H-pyrrole-2-carboxamide and its derivatives have shown potential in anticancer research. For instance, compounds related to oroidin, a pyrrole alkaloid with a structure similar to the compound , have been identified as potent inhibitors of cell growth in various cancer cell lines, including colon, breast, skin, prostate, neuroblastoma, and pancreatic cancers. The research suggests that colon cancer is particularly sensitive to these compounds, with certain analogs exhibiting significant cytotoxicity (Dyson et al., 2014).

Chemical Synthesis and Transformation

Research on the synthesis and transformation of related compounds includes the cyclocondensation of methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate with 1,3-binucleophiles, leading to trifluoromethyl-containing 3,5-dihydro-4-ones, and 2,3-dihydro-6H-imidazo[2,1-b]thiazol-5-one (Sokolov et al., 2014). Additionally, the preparation of optically active 1H-imidazole 3-oxides derived from amino acid esters shows the versatility of similar compounds in chemical synthesis (Jasiński et al., 2008).

Biological Activity

The compound's related structures have been explored for various biological activities. For example, research on dibromopyrrole alkaloids, which are structurally similar, has identified new natural products with potential biological activity (Ebada et al., 2009). Moreover, studies have also synthesized and evaluated similar compounds for their potential biological activities, including radical-binding activity and cytotoxic activity against certain cancer cells (Zykova et al., 2018).

properties

Product Name

N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4,5-dibromo-1H-pyrrole-2-carboxamide

Molecular Formula

C22H22Br4N10O2

Molecular Weight

778.1 g/mol

IUPAC Name

N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4,5-dibromo-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C22H22Br4N10O2/c23-9-1-11(33-17(9)25)19(37)29-3-7-8(4-30-20(38)12-2-10(24)18(26)34-12)16(14-6-32-22(28)36-14)15(7)13-5-31-21(27)35-13/h1-2,5-8,15-16,33-34H,3-4H2,(H,29,37)(H,30,38)(H3,27,31,35)(H3,28,32,36)/t7-,8-,15-,16-/m1/s1

InChI Key

HCZXBTALDGQIPO-HKNDDZKZSA-N

Isomeric SMILES

C1=C(NC(=C1Br)Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@H]2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=C(N5)Br)Br

Canonical SMILES

C1=C(NC(=C1Br)Br)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=C(N5)Br)Br

synonyms

dibromosceptrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4,5-dibromo-1H-pyrrole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4,5-dibromo-1H-pyrrole-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4,5-dibromo-1H-pyrrole-2-carboxamide
Reactant of Route 4
N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4,5-dibromo-1H-pyrrole-2-carboxamide
Reactant of Route 5
N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4,5-dibromo-1H-pyrrole-2-carboxamide
Reactant of Route 6
N-[[(1R,2S,3S,4R)-2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4,5-dibromo-1H-pyrrole-2-carboxamide

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